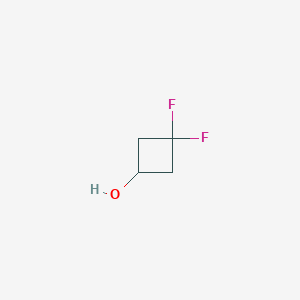

3,3-Difluorocyclobutanol

Descripción

Significance of Fluorinated Cyclic Scaffolds in Organic Chemistry

The incorporation of fluorine into organic molecules, particularly in cyclic systems, is a widely recognized strategy in medicinal chemistry to enhance pharmacological profiles. core.ac.uknottingham.ac.uknih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. core.ac.uknih.gov The introduction of fluorine or a fluorinated group can increase the lipophilicity of a compound, a critical factor for membrane permeability. core.ac.uk

Fluorinated cyclic scaffolds are prevalent in numerous pharmaceuticals and agrochemicals. nottingham.ac.uk The carbon-fluorine bond is highly stable, which can block metabolic pathways at the site of fluorination, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.gov Furthermore, fluorine atoms can act as weak hydrogen bond acceptors, potentially leading to stronger interactions with biological targets. thieme-connect.com The strategic placement of fluorine on a cyclic scaffold can also modulate the acidity or basicity of nearby functional groups, which is crucial for optimizing drug-receptor interactions. researchgate.net The synthesis of these scaffolds often involves specialized fluorination techniques, including the use of reagents like Deoxofluor and XtalFluor-E for oxirane ring openings, to introduce fluorine with high stereo- and regioselectivity. nih.govscispace.com

Role of the Cyclobutane (B1203170) Motif in Molecular Design and Conformational Restriction

The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized motif in drug design for its unique structural and conformational properties. nih.govvilniustech.ltnih.gov One of its most valuable attributes is the ability to impart conformational restriction on a molecule. nih.govnih.govenamine.netru.nl By replacing more flexible linkers, such as an ethyl group, with a 1,3-disubstituted cyclobutane, the number of accessible conformations is limited. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov

The puckered, three-dimensional structure of the cyclobutane ring offers distinct advantages over planar aromatic rings or more flexible acyclic systems. nih.govvilniustech.lt It allows for precise spatial positioning of pharmacophoric groups, which is essential for optimal interaction with protein binding pockets. nih.govru.nl Although possessing significant ring strain (approximately 26 kcal/mol), the cyclobutane ring is relatively inert chemically compared to the more highly strained cyclopropane ring. nih.govnih.gov This stability, combined with its rigid structure, makes it an excellent scaffold. nih.gov Its incorporation can lead to improved metabolic stability, reduced planarity, and can serve as a bioisosteric replacement for other groups, like phenyl rings or gem-dimethyl units. nih.govnih.gov Despite these benefits, the cyclobutane motif remains underrepresented in medicinal chemistry, partly due to a historical lack of accessible synthetic methods. nih.gov

Overview of 3,3-Difluorocyclobutanol as a Key Research Target

This compound (C₄H₆F₂O) is a colorless liquid that has become a focal point in synthetic and medicinal chemistry. fluoromart.com It serves as a versatile and valuable building block for the synthesis of a wide range of more complex molecules, including carboxylic acids, amines, alcohols, and ketones. thieme-connect.comfluoromart.com Its utility stems from the combined structural features of the conformationally rigid cyclobutane ring and the influential gem-difluoro group at the 3-position.

The presence of the two fluorine atoms enhances the potential for improved metabolic stability and bioavailability in derivative compounds. Research has focused on developing efficient, multigram-scale syntheses of 3,3-difluorocyclobutyl-substituted building blocks, with this compound being a key intermediate. thieme-connect.comlookchem.comresearchgate.netlookchem.com One synthetic route involves the reaction of dichloroketene (B1203229) with a vinyl ether, followed by fluorination. thieme-connect.com The compound itself can be derived from the reduction of 3,3-difluorocyclobutane-1-carbonyl chloride. As a research target, this compound provides a gateway to novel fluorinated structures with potential applications in drug discovery and materials science. fluoromart.comlookchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O | fluoromart.comnih.gov |

| Molecular Weight | 108.09 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless liquid | fluoromart.comsigmaaldrich.com |

| Boiling Point | 93.2 °C | fluoromart.com |

| Melting Point | -22.7 °C | fluoromart.com |

| CAS Number | 637031-88-0 | fluoromart.comnih.govsigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-difluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLCYDVYEGKWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626277 | |

| Record name | 3,3-Difluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637031-88-0 | |

| Record name | 3,3-Difluorocyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637031-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Difluorocyclobutanol and Its Core Derivatives

Established Synthetic Pathways to 3,3-Difluorocyclobutanol

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. These methods often involve the construction of the cyclobutane (B1203170) ring followed by the introduction of the fluorine and hydroxyl groups.

A notable pathway for the synthesis of this compound involves the [2+2] cycloaddition of dichloroketene (B1203229) with vinyl ethers, such as tert-butyl vinyl ether or benzyl (B1604629) vinyl ether. thieme-connect.comsci-hub.sethieme-connect.com This reaction forms a dichlorocyclobutanone intermediate. The intermediate then undergoes reductive dechlorination to yield an O-protected hydroxy ketone. sci-hub.se Subsequent deoxofluorination with reagents like morpholinosulfur trifluoride (Morph-DAST) introduces the gem-difluoro group. sci-hub.se Finally, deprotection of the hydroxyl group affords the target this compound. sci-hub.se For instance, deprotection of the tert-butoxy (B1229062) group with hydrochloric acid in dioxane or catalytic debenzylation can be employed. sci-hub.se This pathway is particularly advantageous for the preparation of this compound and 3,3-difluorocyclobutanone (B595554). thieme-connect.comsci-hub.seenamine.net

The direct reduction of 3,3-difluorocyclobutanone presents a straightforward method to obtain this compound. evitachem.com This transformation can be achieved using various reducing agents. While specific reagents for this exact reduction are detailed in broader synthetic schemes, common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unwanted side reactions and ensure high yields. The high volatility of the resulting product can sometimes lead to moderate yields, making it preferable to handle the product in solution form. sci-hub.se

Ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile and convenient starting material for the synthesis of various 3,3-difluorocyclobutyl building blocks. thieme-connect.comsci-hub.seenamine.net This precursor can be prepared through the deoxofluorination of the more readily available ethyl 3-oxocyclobutanecarboxylate. thieme-connect.com The resulting ethyl 3,3-difluorocyclobutanecarboxylate can then be converted into a range of derivatives, including the corresponding carboxylic acid, amines, and other functionalized compounds. thieme-connect.comthieme-connect.com While this is a primary route for many derivatives, for the specific synthesis of this compound, the dichloroketene pathway is often considered more direct and convenient. sci-hub.se

Alternative, though less successful, approaches for the synthesis of this compound have been explored. sci-hub.se One such method is the Bayer-Villiger oxidation of a ketone intermediate. sci-hub.sesigmaaldrich.comwikipedia.orgnih.govorganic-chemistry.org This reaction, which converts a ketone to an ester using a peroxyacid, was attempted on a ketone derived from ethyl 3,3-difluorocyclobutanecarboxylate. sci-hub.se However, treatment with m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide in acetic acid resulted in only trace amounts of the desired ester product. sci-hub.se

Another explored route was the diazotization of 3,3-difluorocyclobutylamine using sodium nitrite (B80452) in aqueous perchloric acid. sci-hub.se This reaction also proved to be inefficient, yielding only trace quantities of this compound. sci-hub.se These findings suggest that while these methods are standard for alcohol synthesis in other contexts, they are not well-suited for this particular substrate.

Multigram Scale Synthesis Approaches and Optimization

The demand for 3,3-difluorocyclobutyl building blocks in drug discovery has driven the development of multigram scale synthetic approaches. thieme-connect.comenamine.netepa.gov A key strategy for large-scale synthesis relies on the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common intermediate. thieme-connect.comenamine.net The synthesis of this intermediate has been successfully scaled up to a 40-gram scale without a significant decrease in yield. sci-hub.se

For the multigram synthesis of this compound and 3,3-difluorocyclobutanone, the pathway starting from the [2+2] cycloaddition of dichloroketene and a vinyl ether is preferred. thieme-connect.comsci-hub.sethieme-connect.com This method has been shown to be effective for producing these specific compounds on a larger scale. Optimization of reaction conditions, such as solvent choice and purification methods, is crucial for maintaining high yields and purity during scale-up. For instance, in the synthesis of related intermediates like 1-bromo-3,3-difluorocyclobutane, an optimized procedure involving reaction in dichloromethane (B109758) followed by fractional distillation was developed to handle the volatile product, achieving a 41% yield on a 20-gram scale. sci-hub.se

| Starting Material | Key Reagents/Steps | Product | Scale | Reference |

| Dichloroketene & Vinyl Ethers | [2+2] cycloaddition, reductive dechlorination, deoxofluorination, deprotection | This compound | Multigram | thieme-connect.comsci-hub.se |

| 3,3-Difluorocyclobutanone | Reduction | This compound | Lab Scale | evitachem.com |

| Ethyl 3-oxocyclobutanecarboxylate | Deoxofluorination | Ethyl 3,3-difluorocyclobutanecarboxylate | 40-gram | sci-hub.se |

| 3,3-Difluorocyclobutanecarboxylic acid | Hunsdiecker reaction (using BrCF₂CF₂Br) | 1-Bromo-3,3-difluorocyclobutane | 20-gram | sci-hub.se |

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring can create stereocenters, necessitating stereoselective synthetic methods. sci-hub.se The development of such methods is crucial for accessing enantiomerically pure chiral analogs for applications in medicinal chemistry. General strategies for stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or starting materials to control the formation of specific stereoisomers. diva-portal.orgbeilstein-journals.orgrsc.organu.edu.aumdpi.com

In the context of cyclobutane derivatives, stereoselective reactions can be employed to construct the ring with a defined stereochemistry or to functionalize a pre-existing ring in a stereocontrolled manner. While the provided literature does not detail specific stereoselective syntheses for chiral analogs of this compound, the principles of asymmetric synthesis would apply. This could involve, for example, a catalytic, asymmetric [2+2] cycloaddition to form a chiral cyclobutanone (B123998) precursor, which could then be converted to the desired chiral alcohol.

Chemical Reactivity and Transformations of 3,3 Difluorocyclobutanol

Reactions Involving the Hydroxyl Functionality (e.g., substitution reactions)

The hydroxyl group of 3,3-difluorocyclobutanol and its derivatives can undergo substitution reactions, providing pathways to a diverse range of functionalized cyclobutanes. A notable example involves the iron-catalyzed reaction of 1-aryl-3,3-difluorocyclobutanols. In these reactions, the hydroxyl group facilitates the formation of a carbocation intermediate, which can then be trapped by various nucleophiles.

Under the influence of an iron(III) chloride catalyst, 1-aryl-3,3-difluorocyclobutanols react with arene, thiol, and azide (B81097) nucleophiles to yield 1,1-disubstituted difluorocyclobutanes acs.org. This method is particularly useful for creating a library of compounds with potential applications in medicinal chemistry, as the difluorocyclobutane motif is of growing interest in this field. The general stability of the difluorocyclobutane ring under these conditions allows for selective functionalization at the hydroxyl-bearing carbon acs.org.

The following table summarizes the types of nucleophiles used and the corresponding products formed in these iron-catalyzed substitution reactions.

| Nucleophile | Product Type | Reference |

| Arene | 1-Aryl-1-aryl-3,3-difluorocyclobutane | acs.org |

| Thiol | 1-Aryl-1-thio-3,3-difluorocyclobutane | acs.org |

| Azide (TMSN₃) | 1-Aryl-1-azido-3,3-difluorocyclobutane | acs.orgnih.gov |

In addition to these catalyzed reactions, the hydroxyl group can also participate in more classical transformations such as esterification and electrophilic substitution, further expanding the synthetic utility of this compound.

Transformations at the Geminal Difluorinated Cyclobutane (B1203170) Ring

While many reactions of this compound and its derivatives involve the hydroxyl group, the gem-difluorinated cyclobutane ring itself possesses a high degree of chemical stability acs.org. This stability is a key feature, allowing for a wide range of chemical manipulations at other parts of the molecule without disrupting the four-membered ring. However, specific transformations that directly modify the C-H or C-F bonds of the ring while preserving its structure are less common. The primary transformations involving the ring structure often lead to ring-opening or rearrangements, which are discussed in the subsequent section. The stability of the difluorocyclobutane moiety has been noted under various acidic, basic, and nucleophilic conditions, making it a robust scaffold in the design of complex molecules acs.org.

Ring-Opening Reactions and Rearrangements

The strained nature of the cyclobutane ring, combined with the electronic influence of the gem-difluoro group, makes this compound susceptible to ring-opening reactions under specific conditions. These reactions can proceed through different mechanisms, leading to a variety of acyclic products.

While specific examples of acid-catalyzed ring opening of the parent this compound are not extensively detailed in the available literature, the general principles of acid-catalyzed rearrangements of cyclobutane systems suggest that protonation of the hydroxyl group would lead to a carbocation. This intermediate could then undergo ring expansion or cleavage, driven by the relief of ring strain chemistrysteps.comstackexchange.com. The presence of the electron-withdrawing fluorine atoms would likely influence the stability and rearrangement pathways of such a carbocation.

Radical-mediated reactions provide a pathway for the ring-opening of this compound derivatives. For instance, treatment of a 1-substituted this compound with a low-valent titanium reagent can induce homolytic cleavage of the C–O bond acs.org. This generates a difluorocyclobutane radical, which can then participate in further reactions. One such application is the Giese addition to an electron-deficient alkene like acrylonitrile. This process demonstrates the viability of radical reactions for the functionalization and diversification of the difluorocyclobutane scaffold acs.orgnih.gov.

The table below outlines a representative radical-mediated ring-opening and addition reaction.

| Reactant | Reagents | Product | Reference |

| 1-Aryl-3,3-difluorocyclobutanol | TiCl₄·2THF, Mn, collidine, acrylonitrile | 3-(1-Aryl-3,3-difluorocyclobutyl)propanenitrile | acs.org |

| 1-Aryl-3,3-difluorocyclobutanol | Cp*TiCl₃ (cat.), Zn, acrylonitrile | 3-(1-Aryl-3,3-difluorocyclobutyl)propanenitrile | acs.org |

The ring-opening of fluorinated cyclobutane derivatives can be a synthetic route to homoallylic fluorides. While direct evidence for the conversion of this compound to a homoallylic fluoride (B91410) via ring-opening is not prominent in the reviewed literature, related transformations of other fluorinated small rings suggest this possibility. For example, the ring-opening of gem-difluorocyclopropanes, a related strained ring system, is a known method for the synthesis of monofluorinated alkenes.

Derivatization to Advanced Synthetic Intermediates

This compound is a valuable precursor for the synthesis of more complex and functionally diverse molecules, particularly for applications in medicinal chemistry. The ability to transform the hydroxyl group or to utilize the entire molecule as a scaffold allows for the creation of a wide array of advanced synthetic intermediates.

The divergent functionalization of gem-difluorocyclobutanols allows for the generation of a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes nih.gov. These derivatives are stable and can be further modified, providing medicinal chemists with a variety of design options acs.org. The introduction of the gem-difluorocyclobutane motif can modulate key physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

An example of its derivatization is its potential role as a precursor to 3,3-difluorocyclobutylamine, a valuable building block for pharmaceuticals. The synthesis of such amines often involves multi-step sequences where the alcohol functionality can be converted to a leaving group and subsequently displaced by a nitrogen-containing nucleophile.

The following table lists some of the advanced synthetic intermediates that can be derived from this compound and its derivatives.

| Intermediate | Synthetic Utility | Reference |

| 1-Aryl-1-azido-3,3-difluorocyclobutane | Precursor to amines and other nitrogen-containing heterocycles | acs.orgnih.gov |

| 1,1-Diaryl-3,3-difluorocyclobutane | Scaffolds for medicinal chemistry | acs.org |

| 3-(1-Aryl-3,3-difluorocyclobutyl)propanenitrile | Functionalized building blocks for further elaboration | acs.org |

Carboxylic Acids and Esters

The transformation of this compound derivatives can lead to the formation of corresponding carboxylic acids and esters, which are valuable intermediates in their own right. For instance, 3,3-difluorocyclobutane carboxylic acid can be synthesized from its corresponding ethyl ester. The hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate is a common method for this conversion. researchgate.netchemicalbook.com This reaction is typically carried out by stirring the ester with a base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature. chemicalbook.com

In another example, a difluorocyclobutane carboxylic acid was prepared in two steps from a 2-methylfuran difluorocyclobutanol derivative through ruthenium-catalyzed oxidative cleavage. acs.org This highlights the utility of the alcohol functionality as a precursor to the carboxylic acid moiety. The reaction of alcohols with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic catalysis is a fundamental method to produce esters, a reaction known as Fischer esterification. youtube.com

Table 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Ethyl 3,3-difluorocyclobutanecarboxylate | NaOH, MeOH/H₂O | 3,3-Difluorocyclobutanecarboxylic acid | 98% chemicalbook.com |

| 1-(2-methylfuran-5-yl)-3,3-difluorocyclobutanol | RuCl₃, NaIO₄ | 1-(3,3-difluorocyclobutane-1-yl)carboxylic acid | Data not specified acs.org |

Amines and Amides

The synthesis of amines and amides from this compound derivatives expands the chemical space available for drug discovery and materials science. 3,3-Difluorocyclobutylamine is a key synthetic target. One route to this amine involves the reduction of a corresponding azide. For example, a 3-azido-1-aryl-3,3-difluorocyclobutane can be reduced to give the corresponding 3-amino-1-aryl-3,3-difluorocyclobutane, providing a small, polar building block. acs.org

Another synthetic pathway involves the conversion of a carboxylic acid derivative to an amide, which is then transformed into the amine. For instance, 3,3-difluorocyclobutanecarboxylic acid can be converted to an amide, which then undergoes a rearrangement reaction, such as a Hofmann or Curtius rearrangement, to yield 3,3-difluorocyclobutylamine. nih.govgoogle.com A patented method describes the reaction of a 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide intermediate with a sulfonyl chloride and a base to induce a rearrangement, forming 3,3-difluorocyclobutylamine. google.com It is noteworthy that direct nucleophilic substitution on 3-aryl-difluorocyclobutanols with aniline nucleophiles has been reported to be unsuccessful. acs.orgacs.org

Amides themselves are important functional groups and can be formed through the reaction of a carboxylic acid with an amine, often using coupling reagents, or by reacting an amine with a more reactive carboxylic acid derivative like an acyl chloride. researchgate.netcognitoedu.org

Table 2: Synthesis of 3,3-Difluorocyclobutylamine Derivatives

| Precursor | Reaction Type | Product | Key Reagents |

|---|---|---|---|

| 3-Azido-1-aryl-3,3-difluorocyclobutane | Azide Reduction | 3-Amino-1-aryl-3,3-difluorocyclobutane | Reducing agents (e.g., H₂, Pd/C) acs.org |

| 3,3-Difluorocyclobutanecarboxylic acid | Amidation followed by Rearrangement | 3,3-Difluorocyclobutylamine | 1. Oxalyl chloride, NH₃; 2. LiAlH₄ nih.gov |

| 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide | Rearrangement | 3,3-Difluorocyclobutylamine | Sulfonyl chloride, base google.com |

Azides

The introduction of an azide group onto the difluorocyclobutane scaffold is a valuable transformation, as azides are versatile functional groups that can participate in various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). acs.org The hydroxyl group of 3-aryl-difluorocyclobutanols can be replaced by an azide nucleophile. This transformation can be achieved using iron chloride catalysis to generate a carbocation intermediate, which then reacts smoothly with an azide source like trimethylsilyl (B98337) azide (TMSN₃) in a solvent such as acetonitrile. acs.orgacs.org This method allows for the preparation of 3-azido difluorocyclobutanes, which can be further functionalized. acs.orgacs.org For example, a prepared difluorocyclobutane azide has been shown to be amenable to click chemistry, allowing for the combination of pharmacophores. acs.org

Table 3: Synthesis of 3-Azido Difluorocyclobutanes

| Starting Material | Reagents | Product | Reaction Condition |

|---|---|---|---|

| 3-Aryl-3,3-difluorocyclobutanol | TMSN₃, FeCl₃ (cat.) | 3-Azido-1-aryl-3,3-difluorocyclobutane | MeCN solvent acs.orgacs.org |

Trifluoroborates

Organotrifluoroborates are valuable reagents in organic synthesis, particularly in cross-coupling reactions, due to their stability and ease of handling. pitt.edu The synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including trifluoroborates, has been described. researchgate.net Potassium organotrifluoroborate salts are typically prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂). organic-chemistry.org Therefore, the synthesis of a 3,3-difluorocyclobutyl trifluoroborate would first require the preparation of the corresponding boronic acid or a suitable precursor. While a direct conversion from this compound is not explicitly detailed, a general pathway would involve converting the alcohol to an organometallic reagent or an alkyl halide, which could then be reacted with a trialkyl borate followed by hydrolysis to give the boronic acid, and subsequent treatment with KHF₂ to afford the potassium trifluoroborate salt.

Table 4: General Synthesis of Potassium Organotrifluoroborates

| Precursor | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Organohalide (R-X) | 1. Mg or Li; 2. B(OR')₃; 3. H₃O⁺ | Boronic Acid (R-B(OH)₂) | Potassium Organotrifluoroborate (R-BF₃K) with KHF₂ organic-chemistry.org |

Sulfonyl Chlorides

The reaction of alcohols with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base is a standard method for converting the hydroxyl group into a good leaving group, forming a sulfonate ester. This transformation is highly relevant for this compound, as the resulting sulfonate ester would be an excellent substrate for nucleophilic substitution reactions. While direct examples with this compound are not prominent in the provided context, this is a fundamental and expected reaction.

In a different context, sulfonyl chlorides have been used in the synthesis of 3,3-difluorocyclobutylamine. A patented process utilizes a sulfonyl chloride to facilitate a rearrangement of a 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide intermediate to form the desired amine. google.com Additionally, building blocks such as 3,3-difluorocyclobutane sulfonyl chloride have been synthesized, indicating the importance of this functional group attached to the difluorocyclobutane core. enamine.net

Table 5: General Reaction of Alcohols with Sulfonyl Chlorides

| Reactants | Product Type | Significance |

|---|---|---|

| Alcohol (R-OH), Sulfonyl Chloride (R'-SO₂Cl) | Sulfonate Ester (R-OSO₂R') | Converts -OH into a good leaving group for Sₙ2 reactions. |

Ketones

The chemistry of this compound is intrinsically linked to its corresponding ketone, 3,3-difluorocyclobutanone (B595554). The synthesis of this compound and its derivatives often starts from this ketone. acs.orgacs.org A significant challenge in this synthesis is that 3,3-difluorocyclobutanone does not undergo productive reactions with common organometallic reagents like organolithiums or Grignard reagents, which often leads to elimination byproducts. acs.orgacs.org The use of organolanthanum reagents, such as those prepared from LaCl₃·2LiCl, has proven crucial to achieve the desired nucleophilic addition to the ketone, yielding this compound derivatives in good yields. acs.org

Conversely, the oxidation of the secondary alcohol this compound would regenerate a ketone. Standard oxidizing agents like chromic acid (CrO₃) in sulfuric acid (Jones oxidation) are typically used for converting secondary alcohols to ketones. enamine.net This bidirectional transformation highlights the synthetic relationship between the alcohol and the ketone, allowing for diverse functionalizations starting from either compound.

Table 6: Interconversion of this compound and 3,3-Difluorocyclobutanone

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction (Addition) | 3,3-Difluorocyclobutanone | Organolanthanum reagents (e.g., Ar-MgBr with LaCl₃·2LiCl) | 3-Aryl-3,3-difluorocyclobutanol acs.org |

| Oxidation | This compound | Oxidizing agents (e.g., CrO₃/H₂SO₄) | 3,3-Difluorocyclobutanone enamine.net |

Analytical Characterization and Spectroscopic Investigations of 3,3 Difluorocyclobutanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3,3-difluorocyclobutanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While specific spectral data for this compound is not widely published, analysis of related fluorinated cyclobutane (B1203170) derivatives allows for the prediction of characteristic chemical shifts and coupling constants.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen and fluorine atoms. The methylene (B1212753) protons (CH₂) of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling with each other and long-range coupling with the fluorine atoms. The presence of fluorine atoms on the C3 carbon will cause significant downfield shifts for the adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the hydroxyl group (C1) would appear at a characteristic downfield chemical shift. The carbon atom bearing the two fluorine atoms (C3) will be observed as a triplet due to one-bond carbon-fluorine coupling (¹JCF), a key indicator of the gem-difluoro moiety. The chemical shift of this carbon will be significantly downfield due to the high electronegativity of fluorine. The other two methylene carbons (C2 and C4) will also show splitting due to two-bond carbon-fluorine coupling (²JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H1 | 3.5 - 4.5 | m | - |

| ¹H | H2, H4 | 2.0 - 3.0 | m | - |

| ¹³C | C1 | 65 - 75 | t (due to ²JCF) | ²JCF ≈ 20-30 |

| ¹³C | C2, C4 | 30 - 40 | t (due to ²JCF) | ²JCF ≈ 20-30 |

| ¹³C | C3 | 115 - 125 | t (due to ¹JCF) | ¹JCF ≈ 240-280 |

Note: The values in this table are predictions based on data from related fluorinated cyclobutane compounds and general NMR principles.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural elucidation.

For this compound, the expected monoisotopic mass is 108.0387 g/mol . nih.gov In an LC-MS experiment, the molecule would typically be ionized, often by protonation, to form the pseudomolecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 109.0465.

The fragmentation pattern in the mass spectrum provides valuable structural information. For alcohols, a common fragmentation pathway is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 91.0359. Another characteristic fragmentation for cyclobutane derivatives involves ring cleavage. Cleavage of the C-C bond adjacent to the hydroxyl group is also a common fragmentation pathway for alcohols. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₄H₇F₂O⁺ | 109.0465 |

| [M-H₂O+H]⁺ | C₄H₅F₂⁺ | 91.0359 |

Note: The fragmentation pattern is a prediction based on the general behavior of alcohols and cyclic compounds in mass spectrometry.

Chromatographic Analysis (e.g., SFC, Prep-TLC)

Chromatographic techniques are essential for the separation and purification of chemical compounds. Supercritical Fluid Chromatography (SFC) and Preparative Thin-Layer Chromatography (Prep-TLC) are two such methods applicable to the purification of this compound and its derivatives.

Supercritical Fluid Chromatography (SFC) is a type of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its high efficiency and speed, making it an attractive method for both analytical and preparative separations. For fluorinated compounds like this compound, SFC can offer excellent selectivity and resolution. The purification of chiral fluorinated cyclobutane derivatives has been successfully achieved using this technique, highlighting its utility in separating stereoisomers. nih.govresearchgate.net

Preparative Thin-Layer Chromatography (Prep-TLC) is a scalable version of analytical TLC used to isolate and purify larger quantities of material. rochester.edu A solution of the crude product is applied as a band onto a thick-layer silica (B1680970) gel plate, and the plate is developed in a suitable solvent system. The separated bands are then visualized (e.g., under UV light if the compound is UV-active or by staining), and the desired band is scraped from the plate. The compound is then extracted from the silica gel with an appropriate solvent. This method has been successfully employed for the purification of various cyclobutanol (B46151) derivatives. nih.gov

X-ray Crystallography of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable crystals of a low-molecular-weight, relatively polar compound like this compound itself can be challenging, derivatization can facilitate crystal growth.

By converting the alcohol into a derivative, such as an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate) or a urethane, the resulting increase in molecular weight and potential for stronger intermolecular interactions can promote the formation of high-quality crystals. The crystal structure of such a derivative would provide definitive information on bond lengths, bond angles, and the conformation of the cyclobutane ring. Conformational analysis of fluorinated cyclobutanes using X-ray diffraction has revealed preferences for specific orientations of the substituents. chemrxiv.org This information is invaluable for understanding the steric and electronic properties of the molecule and for correlating its structure with its chemical reactivity and biological activity.

Vibrational Spectroscopy (e.g., Raman Spectroscopy for related compounds)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a valuable tool for functional group identification and structural analysis.

The Raman spectrum of this compound would be expected to show characteristic bands for the C-F, C-O, O-H, and C-H bonds, as well as vibrations of the cyclobutane ring. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-O stretching vibration of the alcohol would be expected in the 1000-1260 cm⁻¹ range. The O-H stretching vibration would give rise to a broad band in the region of 3200-3600 cm⁻¹. The various C-H stretching and bending vibrations would also be present.

Studies on related cyclobutane compounds can provide insight into the expected vibrational frequencies. For example, the Raman spectra of cyclobutane and its derivatives have been extensively studied to understand the ring-puckering vibrations, which are characteristic of four-membered rings. uspex-team.org The introduction of fluorine atoms would be expected to influence the frequencies of these ring modes.

Applications in Organic Synthesis and Building Block Chemistry

3,3-Difluorocyclobutanol as a Versatile Synthetic Synthon

This compound is a highly adaptable synthetic intermediate, primarily utilized for the introduction of the 3,3-difluorocyclobutyl moiety into a wide array of molecules. The hydroxyl group serves as a handle for a variety of chemical transformations, allowing for the divergent synthesis of numerous derivatives.

A significant challenge in the synthesis of substituted 3,3-difluorocyclobutanes is the propensity of 3,3-difluorocyclobutanone (B595554) to undergo undesired elimination of hydrogen fluoride (B91410) when treated with common organometallic reagents like Grignard or organolithium reagents. acs.orgacs.org However, the use of organolanthanum reagents, such as those derived from lanthanum chloride, has proven crucial in overcoming this obstacle. acs.org These less basic nucleophiles enable the efficient addition of aryl, alkynyl, and sp³-hybridized carbon nucleophiles to 3,3-difluorocyclobutanone to furnish the corresponding tertiary 1-substituted-3,3-difluorocyclobutan-1-ols in good yields. acs.orgacs.org

These tertiary alcohols are valuable precursors for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes. The hydroxyl group can be activated to generate a carbocation intermediate, which can then react with a variety of nucleophiles. For example, iron(III) chloride catalysis facilitates the reaction of 1-aryl-3,3-difluorocyclobutanols with arenes, thiols, and azides. acs.org This approach provides a divergent and rapid access to a range of 1,1-disubstituted difluorocyclobutanes. acs.orgacs.org

The versatility of this compound and its derivatives is further demonstrated by their conversion into other key building blocks for medicinal chemistry. For instance, ethyl 3,3-difluorocyclobutanecarboxylate, a derivative accessible from the 3,3-difluorocyclobutane scaffold, serves as a common intermediate for the synthesis of 3,3-difluorocyclobutyl-substituted carboxylic acids, amines, alcohols, and azides on a multigram scale. researchgate.net

Table 1: Examples of Transformations of this compound Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3,3-Difluorocyclobutanone | R-MgBr / LaCl₃·2LiCl | 1-Substituted-3,3-difluorocyclobutanol | acs.org |

| 1-Aryl-3,3-difluorocyclobutanol | Arene / FeCl₃ | 1-Aryl-1-aryl-3,3-difluorocyclobutane | acs.org |

| 1-Aryl-3,3-difluorocyclobutanol | Thiol / FeCl₃ | 1-Aryl-1-thio-3,3-difluorocyclobutane | acs.org |

| 1-Aryl-3,3-difluorocyclobutanol | TMSN₃ / FeCl₃ | 1-Aryl-1-azido-3,3-difluorocyclobutane | acs.org |

Preparation of Complex Heterocyclic Compounds

The 3,3-difluorocyclobutyl motif is increasingly being incorporated into heterocyclic systems to modulate their physicochemical and biological properties. This compound and its derivatives serve as valuable precursors for the synthesis of such complex heterocyclic compounds.

The reaction of organolanthanum reagents derived from electron-rich heterocycles, such as benzofuran (B130515) and N-protected pyrazole, with 3,3-difluorocyclobutanone yields the corresponding tertiary alcohols. acs.org These intermediates can then be further functionalized to generate more complex heterocyclic structures. The ability to directly introduce the difluorocyclobutanol moiety onto a heterocyclic core provides a powerful tool for the rapid diversification of heterocyclic scaffolds.

Furthermore, the synthetic strategies employed for the functionalization of 1-substituted-3,3-difluorocyclobutanols can be extended to the synthesis of gem-diarylheterocycles. researchgate.net While not directly starting from this compound itself, the principles of forming O- and N-heterocycles from benzylic alcohols through catalytic Friedel-Crafts reactions can be conceptually applied to derivatives of this compound, suggesting potential routes to 3,3-diaryl- and other disubstituted O- and N-heterocycles containing the 3,3-difluorocyclobutyl group. researchgate.net The synthesis of fluorinated and fluoroalkylated heterocycles is an area of significant interest, with cycloaddition reactions being a prominent method for their construction. nih.gov The unique electronic nature of the 3,3-difluorocyclobutyl group can influence the reactivity and outcome of such reactions, opening up new avenues for the synthesis of novel heterocyclic systems.

Strategic Integration into Lead-Oriented Synthesis Frameworks

Lead-oriented synthesis aims to generate collections of molecules with "lead-like" properties, characterized by lower molecular weight, moderate lipophilicity, and high sp³ character, which are considered to have a higher probability of becoming successful drug candidates. The structural and physicochemical properties of this compound and its derivatives make them highly suitable for integration into such frameworks.

The introduction of fluorine and, specifically, the gem-difluoromethylene group, can favorably modulate key drug-like properties such as pKa, lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov The 3,3-difluorocyclobutyl moiety is a small, polar, yet lipophilic group that can serve as a bioisostere for other chemical functionalities. acs.org Its incorporation into molecules can lead to improved pharmacological profiles.

The strained yet stable nature of the cyclobutane (B1203170) ring provides a rigid scaffold with well-defined exit vectors for substituents, which is advantageous in designing molecules with specific three-dimensional conformations for optimal target engagement. acs.org The increasing interest in sp³-enriched building blocks in medicinal chemistry further highlights the importance of scaffolds like 3,3-difluorocyclobutane. researchgate.netresearchgate.netdntb.gov.ua The development of synthetic routes to a variety of 3-fluoroalkyl cyclobutane-derived building blocks, including those with CF₃, CHF₂, and CH₂F groups, demonstrates the commitment to exploring this chemical space for drug discovery. researchgate.net The strategic use of such building blocks, including those derived from this compound, is a key approach in the design of novel, patentable, and effective therapeutic agents. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery

Design Principles for Fluorinated Bioactive Molecules

Conformational Restriction through the Cyclobutane (B1203170) Scaffold

A fundamental strategy in drug design is the rigidification of a flexible molecule to lock it into its bioactive conformation—the specific three-dimensional shape it adopts when binding to a biological target. ed.ac.uknih.gov Flexible molecules must overcome an entropic penalty to adopt this fixed conformation, which can decrease binding affinity. ed.ac.uknih.govgoogle.com The cyclobutane ring is an effective tool for imposing such conformational restriction. nih.govgoogle.com

Unlike flexible alkyl chains, the four-membered cyclobutane ring has a limited number of low-energy conformations, predominantly a "puckered" or bent shape. nih.govrcsb.org This puckered structure reduces torsional strain compared to a planar arrangement. rcsb.org By incorporating a cyclobutane scaffold into a drug molecule, chemists can reduce the number of rotatable bonds, thereby pre-organizing the molecule into a more favorable conformation for target binding. nih.govgoogle.com This can lead to enhanced potency and selectivity, as the molecule spends more time in the shape required for optimal interaction with the target protein. ed.ac.uk

Influence of Fluorine Atoms on Molecular Interactions (e.g., hydrogen bonding)

Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms can influence the acidity and basicity (pKa) of nearby functional groups. mdpi.comthno.orgepilepsygenetics.blog For instance, in a derivative of 3,3-difluorocyclobutanol, the gem-difluoro group can subtly alter the hydrogen-bonding capability of the hydroxyl group or other proximal functionalities, which can be a critical factor in optimizing interactions within a protein's active site.

Impact on Key Pharmacokinetic Parameters (e.g., metabolic stability, solubility, lipophilicity considerations for derivatives)

One of the most significant advantages of incorporating gem-difluoro groups is the enhancement of metabolic stability. mdpi.comthno.orggoogleapis.com The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage. Placing a CF2 group at a position that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.comthno.orgepilepsygenetics.blog

| Parameter | Effect of 3,3-Difluorocyclobutyl Moiety | Underlying Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Generally Increased | The strong C-F bonds block metabolically labile C-H sites from oxidative metabolism by CYP450 enzymes. | mdpi.comthno.orgepilepsygenetics.blog |

| Lipophilicity (LogP) | Variable (Can Increase or Decrease) | The effect is context-dependent, balancing the addition of fluorine with the introduction of a polar C-F bond character. It can serve as a less lipophilic bioisostere for other groups. | dravetfoundation.orgmdpi.comthno.org |

| Aqueous Solubility | Potentially Increased | Can be improved by lowering the pKa of nearby basic functional groups (e.g., amines), increasing their ionization and solubility at physiological pH. | mdpi.comthno.orgrndsystems.com |

Development of Small Molecule Drug Candidates Incorporating the 3,3-Difluorocyclobutyl Moiety

The favorable properties imparted by the 3,3-difluorocyclobutyl group have led to its incorporation into various small molecule drug discovery programs. Its ability to confer metabolic stability and conformational rigidity makes it an attractive scaffold for targeting challenging proteins like ion channels and kinases.

Ion Channel Modulators (e.g., NaV1.1 channel blockers)

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells like neurons. The NaV1.1 channel isoform, in particular, is a key target for the treatment of epilepsy, as mutations in its corresponding gene (SCN1A) are linked to severe seizure disorders like Dravet syndrome.

While specific examples of NaV1.1 channel blockers containing a 3,3-difluorocyclobutyl moiety are not prominent in publicly accessible scientific literature, the rationale for its use in this context is strong. The development of selective NaV1.1 blockers is challenging due to the high homology among different NaV channel isoforms. The conformational rigidity provided by the cyclobutane ring could be exploited to orient key pharmacophoric groups with high precision, potentially leading to improved isoform selectivity. Furthermore, since NaV1.1 blockers must act within the central nervous system, enhanced metabolic stability and modulated lipophilicity offered by the difluoro group would be highly beneficial for ensuring sufficient brain penetration and an appropriate duration of action.

Kinase Inhibitors (e.g., MAPK1, Hsp90)

Protein kinases are a major class of drug targets, particularly in oncology. nih.govdravetfoundation.org Mitogen-activated protein kinase 1 (MAPK1, also known as ERK2) is a crucial node in signaling pathways that control cell proliferation and survival. Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins, including many kinases. google.comgoogleapis.com

The design of potent and selective kinase inhibitors is a central goal in medicinal chemistry. Similar to the case for ion channels, specific examples of MAPK1 or Hsp90 inhibitors featuring the 3,3-difluorocyclobutyl scaffold are not widely reported in the literature. However, the principles of kinase inhibitor design strongly support its potential utility. The ATP-binding site of kinases is a well-defined pocket, and locking an inhibitor into a specific conformation with a rigid scaffold like difluorocyclobutane can enhance binding affinity. A patent application has described compounds with undisclosed scaffolds that inhibit a range of protein kinases, including some involved in the MAPK pathway, though specific data for MAPK1 is not provided. For Hsp90, which has a dynamic ATP-binding pocket, a conformationally restricted inhibitor could favor binding to a specific state of the chaperone, leading to improved efficacy. google.com The proven metabolic stability imparted by the gem-difluoro group is also a highly desirable feature for any orally administered kinase inhibitor intended for chronic use in cancer therapy.

Receptor Antagonists (e.g., CCR5)

The C-C chemokine receptor type 5 (CCR5) is a well-established target for the treatment of HIV-1 infection, as it plays a crucial role in the entry of the virus into host cells. nih.gov Small-molecule CCR5 antagonists block this interaction, preventing viral entry. The design of these antagonists often involves the incorporation of specific structural motifs that optimize binding to the receptor.

While direct incorporation of the this compound moiety in prominent CCR5 antagonists is not extensively documented in publicly available research, the strategic use of fluorinated cyclic structures is a recognized approach in this area. For instance, in the development of analogues of the approved CCR5 antagonist Maraviroc, structure-activity relationship (SAR) studies have explored various cyclic amides. nih.gov Research has indicated that a 4,4-difluorocyclohexanecarbonyl moiety is favorable for maintaining antagonistic activity. researchgate.net This highlights the potential of gem-difluorinated cycloalkanes to favorably occupy the lipophilic binding site within the CCR5 receptor. nih.gov The conformational rigidity and altered electronics conferred by the difluoro substitution can contribute to enhanced binding affinity and improved pharmacokinetic profiles. Although a direct example with this compound is not specified, the principle of using gem-difluorinated rings to enhance potency in CCR5 antagonists is an active area of investigation.

Enzyme Inhibitors (e.g., IDH1, CETP, GKAs)

The unique structural features of this compound make it an attractive component in the design of various enzyme inhibitors.

Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives tumorigenesis. researchgate.net The development of inhibitors targeting mutant IDH1 has therefore been a significant focus of cancer drug discovery.

A prime example of the successful incorporation of a 3,3-difluorocyclobutyl moiety is the FDA-approved drug Ivosidenib . nih.gov Ivosidenib is a potent and selective inhibitor of the IDH1 R132H mutant. nih.gov Its chemical structure features a 3,3-difluorocyclobutyl group, which plays a critical role in its binding to the allosteric site of the mutant enzyme. nih.gov The conformational properties of the cyclobutane ring, combined with the electronic effects of the gem-difluoro substitution, contribute to the high affinity and selectivity of Ivosidenib for the mutant IDH1 enzyme. nih.govnih.gov The development of Ivosidenib underscores the significant potential of the this compound scaffold in designing targeted cancer therapies.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. nih.gov Inhibition of CETP has been pursued as a strategy to raise HDL cholesterol levels for the potential prevention of cardiovascular disease. While several CETP inhibitors have been developed, the incorporation of this compound in this class of drugs is not well-documented in the available literature. However, the broader principle of using fluorinated motifs to enhance the properties of CETP inhibitors has been explored. For example, chiral N,N-disubstituted trifluoro-3-amino-2-propanols have been investigated as potent CETP inhibitors. researchgate.net The introduction of fluorine can modulate lipophilicity and metabolic stability, which are key parameters in the design of CETP inhibitors.

Glucokinase Activators (GKAs)

Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.gov Glucokinase activators (GKAs) are being investigated as a potential treatment for type 2 diabetes. nih.gov These small molecules bind to an allosteric site on the GK enzyme, increasing its affinity for glucose. frontiersin.org While specific examples of GKAs containing a this compound moiety are not prevalent in the reviewed literature, the use of fluorinated compounds in this therapeutic area is of interest. The introduction of fluorine can influence the binding affinity and pharmacokinetic properties of GKAs, potentially leading to improved efficacy and safety profiles. researchgate.net

Protein-Protein Interaction Inhibitors (e.g., KEAP1/NRF2)

The interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulatory mechanism in the cellular antioxidant response. nih.gov Inhibition of this protein-protein interaction (PPI) can lead to the activation of NRF2 and the expression of cytoprotective genes, making it a promising therapeutic strategy for diseases associated with oxidative stress. nih.gov

The design of small-molecule inhibitors that can disrupt the large and often shallow interfaces of PPIs is a significant challenge in medicinal chemistry. rsc.org While the direct application of this compound in KEAP1/NRF2 PPI inhibitors is not explicitly detailed in the available research, the use of conformationally constrained and functionalized scaffolds is a common strategy. rsc.org Synthetic triterpenoids, such as CDDO-Me (bardoxolone methyl), are known activators of the NRF2 pathway. nih.govnih.gov The development of novel, non-electrophilic NRF2 activators that directly inhibit the KEAP1-NRF2 interaction is an active area of research. rutgers.edu The unique three-dimensional structure of the this compound moiety could potentially be exploited to design novel scaffolds that can effectively mimic key binding interactions at the PPI interface.

Application in Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's pharmacological profile. mdpi.com The this compound motif can serve as a bioisostere for various functional groups. For instance, the gem-difluoro group can act as a non-classical bioisostere for a carbonyl group, influencing local electronics and conformational preferences.

The replacement of a more metabolically labile group with the stable 3,3-difluorocyclobutyl moiety can enhance a drug candidate's metabolic stability. Furthermore, the introduction of fluorine can modulate lipophilicity (logP), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties. The unique conformational properties of the cyclobutane ring can also be used to orient substituents in a desired three-dimensional space to optimize interactions with a biological target. While specific case studies detailing the bioisosteric replacement of other groups with this compound are not abundant in the literature, the related 3,3-difluorooxetane has been explored as a versatile functional group for such strategies. chemrxiv.orgdigitellinc.comnih.gov

Targeted Fluorination for Enhanced Biological Activity

The targeted introduction of fluorine atoms into a molecule is a well-established method to enhance its biological activity. nih.gov The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding capabilities, and create favorable electrostatic interactions with the target protein. mdpi.com The gem-difluoro group in this compound can act as a hydrogen bond acceptor and can also polarize adjacent C-H bonds, potentially strengthening interactions with the target.

Moreover, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com The strategic placement of a this compound unit within a lead compound can therefore be a powerful approach to fine-tune its pharmacological properties. Theoretical studies on the fluorination of antioxidants have shown that fluorine substitution can favorably alter stability, solubility, and molecular polarity. nih.gov The principles of targeted fluorination are broadly applicable in drug design, and the this compound scaffold provides a valuable tool for medicinal chemists to exploit these effects. mdpi.comnih.gov

Applications in Materials Science and Polymer Chemistry

Development of Perfluorocyclobutane (PFCB) Polymers

Perfluorocyclobutane (PFCB) polymers are a class of semi-fluorinated polymers known for their exceptional thermal stability, chemical inertness, low dielectric constant, and optical transparency. These properties make them highly valuable for a variety of advanced applications. The synthesis of PFCB polymers is primarily achieved through the thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers.

While a direct, single-step conversion of 3,3-Difluorocyclobutanol to a TFVE monomer is not extensively documented in publicly available literature, the compound serves as a key precursor containing the essential difluorocyclobutane moiety. The synthetic strategy would involve the chemical modification of the hydroxyl group of this compound and subsequent reactions to introduce the trifluorovinyl ether functionality onto an aromatic ring. This multi-step synthesis would ultimately yield a monomer suitable for PFCB polymerization.

Key characteristics of PFCB polymers relevant to their applications include:

High Thermal Stability: The strong carbon-fluorine and carbon-carbon bonds within the polymer structure lead to excellent resistance to thermal degradation.

Chemical Inertness: The fluorinated nature of the polymer provides a high degree of resistance to a wide range of chemicals and solvents.

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dissipation factors, which are crucial for high-frequency electronic applications.

Optical Transparency: PFCB polymers often exhibit high clarity and low optical loss, making them suitable for optical and photonic devices.

Processability: Despite their high performance, many PFCB polymers can be processed using conventional techniques such as spin coating and molding.

Use in Polymeric Gate Dielectrics for Organic Thin Film Transistors

The unique dielectric properties of PFCB polymers make them excellent candidates for use as gate dielectrics in organic thin-film transistors (OTFTs). A gate dielectric is a critical component of a transistor, insulating the gate electrode from the semiconductor channel. The performance of an OTFT is highly dependent on the properties of the gate dielectric.

PFCB-based polymers, potentially derived from precursors like this compound, offer several advantages in this application. Their low dielectric constant helps to reduce power consumption and minimize signal delay in electronic circuits. Furthermore, their inherent hydrophobicity prevents moisture absorption, which can degrade the performance and stability of OTFTs.

Research has demonstrated that thermally cross-linkable PFCB polymers can be used to fabricate high-performance OTFTs. These polymers exhibit good solvent and process resistance, which is essential during the fabrication of the transistor electrodes. OTFTs utilizing PFCB gate dielectrics have shown high on/off current ratios and respectable field-effect mobilities, indicating their potential for use in flexible and low-cost electronics.

Performance Metrics of PFCB-based Gate Dielectrics in OTFTs:

| Property | Value | Significance |

| Dielectric Constant (k) | Low | Reduces power consumption and signal delay. |

| Leakage Current | Low | Improves transistor efficiency and reduces power loss. |

| Surface Smoothness | High | Promotes ordered growth of the organic semiconductor, enhancing charge mobility. |

| Thermal Stability | High | Allows for higher processing temperatures and ensures device reliability. |

| Chemical Resistance | High | Withstands solvents and chemicals used during fabrication. |

Exploration in Space-Based Applications for Extreme Environments

The harsh conditions of space, characterized by extreme temperatures, vacuum, and radiation, place stringent demands on materials used in spacecraft and satellite components. Fluoropolymers, in general, are well-suited for these environments due to their inherent stability. researchgate.net The unique properties of PFCB polymers, which could be synthesized from this compound-derived monomers, make them a subject of interest for space-based applications.

The exceptional thermal stability of PFCB polymers allows them to withstand the wide temperature fluctuations experienced in orbit. Their resistance to chemical degradation is crucial for components that may come into contact with rocket fuels and other corrosive substances. researchgate.net Furthermore, the low outgassing characteristics of these polymers are vital in the vacuum of space to prevent contamination of sensitive optical and electronic equipment.

The radiation resistance of fluoropolymers is another key factor for their use in space. High-energy radiation can degrade many polymeric materials, leading to a loss of mechanical and electrical properties. The strong carbon-fluorine bonds in PFCB polymers contribute to their ability to resist radiation-induced damage. While specific data on PFCB polymers derived directly from this compound in space applications is limited, the general properties of the PFCB class of materials suggest their potential for use in a variety of aerospace components, including:

Wire and cable insulation: Providing reliable electrical insulation in extreme thermal and radiation environments.

Seals and gaskets: Maintaining their integrity and preventing leaks in propulsion and life-support systems.

Coatings for optical components: Protecting sensitive lenses and mirrors from the space environment without degrading their optical performance.

Materials for flexible electronics: Enabling the development of lightweight and durable electronic systems for space missions.

Further research and development are needed to fully explore and validate the performance of specific PFCB polymers derived from this compound for the demanding requirements of space exploration.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying the electronic structure and properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy that is well-suited for molecules of pharmaceutical interest. These calculations can provide deep insights into molecular stability, reactivity, and spectroscopic properties.

DFT calculations are used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in 3,3-difluorocyclobutanol. The introduction of a gem-difluoro group at the C3 position significantly influences the geometry of the cyclobutane (B1203170) ring. The high electronegativity of fluorine atoms polarizes the C-F bonds, creating a strong local dipole moment. This, in turn, affects the charge distribution across the entire molecule.

The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve ring strain. The CF2 group influences the degree of this puckering and the barrier to ring inversion. Theoretical calculations can precisely determine bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For example, the C-C bonds adjacent to the CF2 group may be slightly shortened due to the electron-withdrawing nature of the fluorine atoms.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. The energies and shapes of these frontier orbitals are key indicators of the molecule's chemical reactivity. The strong electron-withdrawing effect of the two fluorine atoms is expected to lower the energy of the HOMO, potentially increasing the molecule's resistance to oxidative metabolism.

Below is a table of computed molecular properties for this compound.

| Property | Value | Source |

| Molecular Formula | C4H6F2O | PubChem nih.gov |

| Molecular Weight | 108.09 g/mol | PubChem nih.gov |

| Exact Mass | 108.03867113 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Complexity | 73.8 | PubChem nih.gov |

| XLogP3-AA | 0.8 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis of 3,3-Difluorocyclobutane Scaffolds

The conformational preferences of the 3,3-difluorocyclobutane scaffold are critical as they can dictate the three-dimensional shape of a drug molecule, which is essential for its interaction with a biological target. The cyclobutane ring is characterized by a puckered conformation, and the substituents on the ring determine the most stable arrangement.

For this compound, the key conformational questions involve the orientation of the hydroxyl group (axial or equatorial) and the puckering of the ring. The gem-difluoro group at the C3 position is sterically demanding and its interactions with the hydroxyl group at C1 will govern the conformational equilibrium. Computational studies show that gem-difluorination can introduce unique conformational biases. For instance, in some macrocyclic systems, the inclusion of a gem-difluoro moiety leads to the existence of multiple stable conformers on the NMR timescale, whereas the non-fluorinated analogue favors a single conformation nih.gov.

Predictive Modeling in Drug Design (e.g., effect on properties)

The 3,3-difluorocyclobutane moiety is increasingly recognized as a valuable building block in medicinal chemistry. Predictive modeling, which uses computational methods to forecast the properties of new molecules, is employed to understand how incorporating this scaffold affects key drug-like attributes such as metabolic stability, lipophilicity, and acidity/basicity (pKa) of nearby functional groups. researchgate.netikprress.orgparssilico.com

A primary application of the gem-difluorocyclobutane motif is to enhance metabolic stability. The strong C-F bonds are resistant to cleavage by metabolic enzymes. By replacing a metabolically vulnerable hydrogen or methyl group with a CF2 group, chemists can block common sites of metabolism. This strategy has been successfully applied in several drug discovery programs. nih.govacs.org For example, in the development of the FDA-approved drug Ivosidenib, the gem-difluorocyclobutane group was found to be crucial for increasing metabolic stability while preserving the drug's potency nih.govdigitellinc.com. Similarly, this motif was used in a melanin (B1238610) concentrating hormone receptor 1 inhibitor to block a metabolic weak spot nih.gov.

The introduction of fluorine also modulates physicochemical properties. While highly fluorinated motifs often increase lipophilicity (a measure of a compound's fat-solubility), the compact gem-difluoro group on a cyclobutane ring can increase polarity without a correspondingly large increase in lipophilicity acs.org. Predictive models help to estimate these changes in properties like logP or logD, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The table below summarizes the effects of incorporating the gem-difluorocyclobutane scaffold as observed in medicinal chemistry research.

| Property Affected | Observed Effect | Example Context | Source |

| Metabolic Stability | Increased | Blocked metabolic weak spots in drug candidates | Ivosidenib, BMS-814580 nih.gov |

| Bioactive Conformation | Stabilization | Used in spirocyclic systems to lock in a desired shape | β-secretase inhibitors nih.gov |

| Acidity (pKa) | Lowered | Lowered the pKaH of neighboring basic amidine sites | β-secretase inhibitors nih.gov |

| hERG Inhibition | Mitigated | Reduced inhibition of the hERG potassium channel | β-secretase inhibitors nih.gov |

This table is interactive. Click on the headers to sort the data.

These examples underscore the utility of the 3,3-difluorocyclobutane scaffold as a tool for fine-tuning the properties of drug candidates, guided by computational and theoretical predictions.

Emerging Research Directions and Future Outlook

Exploration of Novel Reaction Pathways for 3,3-Difluorocyclobutanol

The synthesis of this compound and its derivatives has been a focal point of research, aiming to develop more efficient and versatile synthetic routes. A significant challenge in the synthesis of 1-substituted-3,3-difluorocyclobutanols has been the high propensity of the starting material, 3,3-difluorocyclobutanone (B595554), to undergo elimination reactions when treated with common organometallic reagents like organolithiums or Grignards. chemrxiv.orgresearchgate.net

A groundbreaking approach to circumvent this issue involves the use of organolanthanum reagents. chemrxiv.orgresearchgate.netnih.govacs.org These reagents have proven crucial in achieving the nucleophilic addition of carbon nucleophiles to 3,3-difluorocyclobutanone while suppressing the undesired elimination of hydrogen fluoride (B91410). chemrxiv.orgresearchgate.netnih.govacs.orgresearchgate.net This method has successfully unlocked a pathway to a variety of gem-difluorocyclobutanol derivatives bearing aryl, alkynyl, and C(sp³)-nucleophiles. researchgate.net The use of lanthanum chloride (LaCl₃) in conjunction with Grignard reagents has been shown to afford the desired this compound derivatives in good yields. chemrxiv.org

The resulting 3-aryl-difluorocyclobutanols are valuable building blocks that can be further functionalized. researchgate.net For instance, iron chloride catalysis can generate carbocation intermediates from these alcohols, which then smoothly react with a range of nucleophiles, including arenes, thiols, and azides. researchgate.net Furthermore, these derivatives can also participate in reactions involving difluorocyclobutyl radicals. researchgate.net This divergent approach provides rapid access to a wide array of 1,1-disubstituted gem-difluorocyclobutanes, significantly expanding the chemical space accessible from this compound. chemrxiv.orgresearchgate.net

Future research in this area is likely to focus on expanding the scope of nucleophiles that can be employed with organolanthanum reagents and exploring other Lewis acidic promoters to achieve similar reactivity with a broader range of substrates. Additionally, the development of catalytic enantioselective methods for the synthesis of chiral this compound derivatives remains a key objective.

| Reagent Type | Observed Outcome | Key Advantage |

|---|---|---|

| Organolithium/Grignard Reagents | Predominantly elimination products | Readily available |

| Organolanthanum Reagents | Successful 1,2-addition to form this compound derivatives | Suppresses elimination side reactions |

Synthesis and Application of Novel Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. For this compound, the development of asymmetric synthetic routes to access its chiral derivatives is a burgeoning area of research. While direct asymmetric synthesis of this compound is still an area of active investigation, several strategies can be envisaged based on established methodologies for related fluorinated compounds.

One promising approach is the asymmetric reduction of 3,3-difluorocyclobutanone. The use of chiral reducing agents or catalytic asymmetric hydrogenation could potentially afford enantiomerically enriched this compound. researchgate.netresearchgate.net Another viable strategy is the enzymatic kinetic resolution of racemic this compound. mdpi.comnih.govnih.govmdpi.comarkat-usa.org Lipases are a class of enzymes that have been successfully employed for the resolution of various chiral alcohols and their derivatives, and this approach could be extended to this compound. mdpi.commdpi.comarkat-usa.org

The applications of chiral this compound derivatives are anticipated to be extensive. In medicinal chemistry, the introduction of a chiral center in a drug molecule can have a profound impact on its pharmacological activity. Enantiomerically pure derivatives of this compound could serve as valuable chiral building blocks for the synthesis of complex drug candidates. The rigid and polar nature of the difluorocyclobutane ring can be exploited to create unique molecular scaffolds that can interact with biological targets in a stereospecific manner.

Advanced Functional Material Development

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for the development of advanced functional materials. acs.org While the direct application of this compound in this area is still emerging, its derivatives hold considerable promise.

One potential application lies in the synthesis of novel polymers. The cyclobutane (B1203170) motif can be incorporated into polymer backbones to create materials with enhanced rigidity and thermal stability. nih.govacs.org The presence of the gem-difluoro group in this compound derivatives could further enhance the properties of these polymers, leading to materials with low dielectric constants, high hydrophobicity, and improved oxidative stability. Research into the synthesis of polyesters and other polymers derived from functionalized this compound is a promising avenue for future exploration. nih.govacs.org